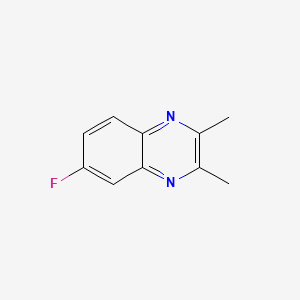

6-Fluoro-2,3-dimethylquinoxaline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

17635-24-4 |

|---|---|

Molecular Formula |

C10H9FN2 |

Molecular Weight |

176.194 |

IUPAC Name |

6-fluoro-2,3-dimethylquinoxaline |

InChI |

InChI=1S/C10H9FN2/c1-6-7(2)13-10-5-8(11)3-4-9(10)12-6/h3-5H,1-2H3 |

InChI Key |

OCEWKKNSJQLOQZ-UHFFFAOYSA-N |

SMILES |

CC1=C(N=C2C=C(C=CC2=N1)F)C |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of 6 Fluoro 2,3 Dimethylquinoxaline

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing intricate details about the atomic arrangement and electronic environment. For 6-Fluoro-2,3-dimethylquinoxaline, a combination of one-dimensional and multidimensional NMR techniques offers a complete picture of its structure.

Proton (¹H) NMR: Chemical Shift Analysis and Spin-Spin Coupling Interactions

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The chemical shifts (δ) are influenced by the proximity of electronegative atoms and unsaturated systems like aromatic rings. libretexts.org In this compound, the aromatic protons on the benzene (B151609) ring exhibit distinct signals. The fluorine substituent significantly influences the chemical shifts of the adjacent protons.

The protons of the two methyl groups (C2-CH₃ and C3-CH₃) typically appear as sharp singlet signals in the upfield region of the spectrum. The aromatic protons (H-5, H-7, and H-8) resonate at lower fields due to the deshielding effect of the quinoxaline (B1680401) ring system. The fluorine atom at position 6 introduces further complexity through spin-spin coupling (J-coupling) with neighboring protons, leading to splitting of their signals. This coupling provides valuable information about the connectivity of the atoms.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| C2-CH₃ | ~2.7 | Singlet | - |

| C3-CH₃ | ~2.7 | Singlet | - |

| H-5 | ~7.9 | Doublet of doublets | J(H-5, F-6), J(H-5, H-7) |

| H-7 | ~7.5 | Doublet of doublets | J(H-7, F-6), J(H-7, H-8) |

| H-8 | ~7.9 | Doublet | J(H-8, H-7) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

Carbon-13 (¹³C) NMR: Elucidation of Carbon Framework and Substituent Effects

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and the electronic effects of the substituents. The carbons of the methyl groups (C-2 and C-3) resonate at high field, while the aromatic and heterocyclic carbons appear at lower fields. The carbon atom directly bonded to the fluorine (C-6) will show a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in ¹³C NMR spectra of fluorinated compounds. mdpi.com The substituent effect of the fluorine atom also influences the chemical shifts of the other carbons in the benzene ring. thieme-connect.de

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Coupling to Fluorine |

| C-2 | ~153 | No |

| C-3 | ~153 | No |

| C-4a | ~140 | Yes (small) |

| C-5 | ~115 | Yes |

| C-6 | ~160 | Yes (large) |

| C-7 | ~120 | Yes |

| C-8 | ~129 | Yes (small) |

| C-8a | ~140 | No |

| C2-CH₃ | ~23 | No |

| C3-CH₃ | ~23 | No |

Note: These are predicted values and can differ from experimental data.

Fluorine-19 (¹⁹F) NMR: Direct Characterization of Fluorine Environment

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that directly probes the fluorine atom in the molecule. nih.gov For this compound, the ¹⁹F NMR spectrum would exhibit a single resonance, as there is only one fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal will be split into a multiplet due to coupling with the neighboring protons (H-5 and H-7), providing further confirmation of the structure. The use of a standard reference, such as trifluoroacetic acid, is common in ¹⁹F NMR. nih.gov

Nitrogen-15 (¹⁵N) NMR: Probing Nitrogen Environments within the Heterocycle

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy can be used to investigate the nitrogen atoms within the quinoxaline ring. researchgate.net Although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, it can provide valuable information about the electronic structure and hybridization of the nitrogen atoms. In this compound, two distinct ¹⁵N signals would be expected for the two non-equivalent nitrogen atoms in the pyrazine (B50134) ring.

Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structure Elucidation

COSY (Correlation Spectroscopy): This experiment correlates protons that are coupled to each other, helping to identify adjacent protons in the molecule. For instance, it would show correlations between H-5 and H-7, and between H-7 and H-8.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for C-5, C-7, and C-8 based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, HMBC would show correlations from the methyl protons to the C-2 and C-3 carbons, as well as to the adjacent ring carbons.

Vibrational Spectroscopic Analysis

Aromatic C-H stretching vibrations (typically above 3000 cm⁻¹).

Aliphatic C-H stretching vibrations of the methyl groups (around 2900-3000 cm⁻¹).

C=N and C=C stretching vibrations of the quinoxaline ring system (in the 1400-1600 cm⁻¹ region). thieme-connect.de

A strong band corresponding to the C-F stretching vibration, which is a characteristic feature for fluorinated aromatic compounds.

Various in-plane and out-of-plane bending vibrations that create a unique fingerprint for the molecule.

The combination of these spectroscopic techniques provides a comprehensive and unambiguous characterization of the molecular structure of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy: Diagnostic Vibrational Modes

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the bonding within a molecule by measuring the absorption of infrared radiation. While the complete, detailed FT-IR spectrum for this compound is not extensively reported in the available literature, its characterization has been noted in synthetic reports. rsc.org Based on the known vibrational modes of quinoxaline derivatives and related aromatic fluorine compounds, the expected diagnostic peaks can be predicted. nih.govnih.gov

The FT-IR spectrum is expected to be dominated by several key vibrational modes. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. scialert.net The stretching vibrations of the C=N bonds within the quinoxaline ring system are characteristic and generally appear in the 1630–1600 cm⁻¹ range. nih.gov The aromatic C=C stretching vibrations of the fused benzene and pyrazine rings are expected to produce a series of bands between 1625 and 1430 cm⁻¹. scialert.net

The presence of the methyl groups will give rise to characteristic aliphatic C-H stretching vibrations, typically found between 3000 and 2800 cm⁻¹. nih.gov Furthermore, the C-F stretching vibration, a key diagnostic peak for this molecule, is anticipated to appear as a strong band in the fingerprint region, typically between 1250 and 1000 cm⁻¹. The exact position of these bands can provide insight into the electronic environment of the molecule.

Table 1: Predicted Diagnostic FT-IR Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2800 | Medium |

| C=N Stretch | 1630 - 1600 | Medium-Strong |

| Aromatic C=C Stretch | 1625 - 1430 | Medium-Strong |

| C-F Stretch | 1250 - 1000 | Strong |

Raman Spectroscopy: Complementary Vibrational Insights

Raman spectroscopy provides information complementary to FT-IR, as it detects molecular vibrations that result in a change in polarizability. For non-centrosymmetric molecules, many vibrational modes are active in both Raman and IR. However, their intensities can differ significantly, aiding in a more complete assignment of the vibrational spectrum.

For this compound, one would expect the Raman spectrum to show strong bands corresponding to the symmetric vibrations of the aromatic rings. The C=C and C=N stretching vibrations, also seen in the IR spectrum, would likely be prominent. scialert.net Vibrations involving the quinoxaline ring system are often strong in Raman spectra due to the high polarizability of the extended π-electron system. Analysis of the Raman spectrum, particularly when combined with theoretical density functional theory (DFT) calculations, would allow for a detailed assignment of vibrational modes and provide insights into the molecular structure and electronic properties. nih.gov

Electronic Spectroscopy and Photophysical Properties

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions and Chromophoric Behavior

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of quinoxaline and its derivatives is characterized by absorption bands arising from π → π* and n → π* transitions. mdpi.com The π → π* transitions, which are typically high in molar absorptivity, correspond to the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. rsc.org The n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen atoms) to an antibonding π* orbital and are generally of lower intensity. rsc.org

For this compound, the absorption spectrum is expected to show multiple bands characteristic of the quinoxaline chromophore. In analogous 2,3-disubstituted quinoxalines, intense absorption bands are observed in the UV region. mdpi.com The introduction of substituents on the benzene ring, such as the fluorine atom, can cause shifts in the absorption maxima (either bathochromic or hypsochromic) and changes in intensity, depending on the nature and position of the substituent. Studies on other halogenated quinoxalines show absorption maxima in the range of 349–380 nm. acrhem.org

Table 2: Typical Electronic Transitions for Quinoxaline Derivatives

| Transition Type | Typical Wavelength Range (nm) | Description |

| π → π | 230 - 350 | High-intensity transitions within the aromatic system. |

| n → π | > 340 | Lower-intensity transitions involving nitrogen lone-pair electrons. |

Fluorescence Spectroscopy: Emission Characteristics and Quantum Yield Studies

Fluorescence spectroscopy provides information about the emissive properties of a molecule after it has been electronically excited. The quinoxaline moiety is a known fluorophore, and its derivatives are often used as fluorescent probes. nih.govmdpi.com The fluorescence emission is typically influenced by the nature and position of substituents on the quinoxaline ring system. nih.gov

While specific fluorescence quantum yield data for this compound are not detailed in the reviewed literature, the general behavior of related compounds provides valuable insight. Quinoxaline derivatives often exhibit fluorescence emission in the blue-green region of the spectrum. researchgate.netresearchgate.net The introduction of an electron-withdrawing group like fluorine can influence the emission wavelength and quantum yield. The fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process, can be determined relative to a standard of known quantum yield. worldscientific.com For many quinoxaline derivatives, these values vary significantly based on the molecular structure and the solvent used, reflecting the sensitivity of the excited state to its environment. nih.govresearchgate.net

Mass Spectrometry: Ionization Pathways and Fragmentation Patterns

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments.

The mass spectrum of this compound has been recorded, confirming its molecular composition. rsc.org In general, quinoxaline derivatives exhibit significant stability in the mass spectrometer, with the molecular ion (M⁺˙) often being the base peak in the spectrum. thieme-connect.de The primary fragmentation pathway for the quinoxaline ring involves the loss of a molecule of hydrogen cyanide (HCN). thieme-connect.de For this compound, the expected molecular ion peak [M+H]⁺ would be observed at m/z 177.0822, corresponding to the chemical formula C₁₀H₁₀FN₂⁺. Subsequent fragmentation would likely involve the loss of HCN (27 Da) and potentially radicals from the methyl groups (CH₃˙, 15 Da).

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₁₀FN₂⁺ | 177.0822 |

| [M-CH₃]⁺ | C₉H₆FN₂⁺ | 161.0515 |

| [M-HCN]⁺˙ | C₉H₈FN⁺˙ | 150.0664 |

X-ray Crystallography: Precise Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

A specific crystal structure for this compound has not been reported in the surveyed scientific literature. However, crystallographic studies of closely related derivatives, such as 3-substituted-quinoxaline-2-carboxylic acids, confirm the planarity of the quinoxaline ring system. mdpi.com For example, the crystal structure of 2,3-dimethyl-6-nitroquinoxaline (B1297114) shows that the quinoxaline ring is essentially planar. scispace.com

A crystallographic analysis of this compound would be expected to confirm the planarity of the fused ring system. It would provide precise measurements of the C-C, C-N, and C-F bond lengths and the internal angles of the rings. Furthermore, it would reveal how the molecules pack in the crystal lattice and identify any significant intermolecular interactions, such as π–π stacking or C–H···F and C–H···N hydrogen bonds, which govern the solid-state properties of the material.

Unit Cell Parameters and Space Group Determination

The determination of unit cell parameters (a, b, c, α, β, γ) and the space group is fundamental to characterizing the crystal structure of a compound. This information is obtained through single-crystal X-ray diffraction analysis.

For instance, a cocrystal of the parent compound, 2,3-dimethylquinoxaline (B146804), with 3,5-dinitrobenzoic acid has been reported to crystallize in the monoclinic space group P21/n with the following lattice parameters: a = 15.55 Å, b = 5.82 Å, and c = 18.64 Å. hoffmanchemicals.com Another related compound, 2,3-dimethylquinoxaline itself, crystallizes in the monoclinic space group C2/c. researchgate.net The introduction of a fluorine atom at the 6-position of the quinoxaline ring would be expected to influence these parameters due to its high electronegativity and potential for specific intermolecular interactions, but without experimental data, the precise nature of these changes remains speculative.

A search of the Cambridge Crystallographic Data Centre (CCDC), a central repository for small-molecule crystal structures, did not yield an entry for this compound. cam.ac.ukcam.ac.uknih.gov

Intermolecular Interactions and Crystal Packing Motifs

π-Stacking: The planar aromatic nature of the quinoxaline ring system makes it prone to π-stacking interactions. These interactions are a significant contributor to the crystal packing of many quinoxaline derivatives. nih.govpdbj.org In the crystal structure of related compounds, these interactions are evident and play a crucial role in the stability of the crystalline arrangement. researchgate.net

Halogen Bonding: The presence of a fluorine atom at the 6-position introduces the possibility of halogen bonding. thieme-connect.de This is a directional, non-covalent interaction between the electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule. While fluorine is the least polarizable of the halogens, it can still participate in such interactions, which could influence the crystal packing motif.

Other potential intermolecular forces that could be present include C–H···N and C–H···F hydrogen bonds, as well as van der Waals forces. The interplay of these various interactions would determine the final three-dimensional architecture of the crystal.

Bond Lengths, Bond Angles, and Dihedral Angle Analysis

Detailed analysis of bond lengths, bond angles, and dihedral angles provides a precise geometric description of the molecule. This data, derived from X-ray crystallography, offers insights into the electronic distribution and steric effects within the molecule.

For the parent quinoxaline ring, typical bond lengths and angles have been established. For example, in 2,3-di-tert-butylquinoxaline, the N1–C2 bond length is approximately 0.1316 nm and the C2–C3 bond length is about 0.1475 nm. The interbond angles within the quinoxaline ring are generally close to 120°.

The substitution with a fluorine atom and two methyl groups in this compound would lead to predictable, yet unquantified, changes in these parameters. The strong electronegativity of the fluorine atom would likely shorten the adjacent C-F bond and could have a minor influence on the geometry of the benzene portion of the quinoxaline ring. The methyl groups at the 2 and 3 positions would have their own characteristic bond lengths and would influence the angles within the pyrazine ring due to steric hindrance. The dihedral angle between the quinoxaline ring and any substituent groups is also a key structural parameter. In related structures, dihedral angles between aromatic rings and the quinoxaline core can vary, indicating rotational freedom.

Without experimental crystallographic data for this compound, any discussion of its specific bond lengths, angles, and dihedral angles remains theoretical.

Computational and Theoretical Studies on 6 Fluoro 2,3 Dimethylquinoxaline

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the geometry and behavior of molecules. These calculations solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and a host of associated properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is frequently used to study quinoxaline (B1680401) derivatives. oup.comunt.eduoup.com The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly paired with Pople-style basis sets like 6-311+G(2d,p) for reliable predictions. oup.comoup.com

Geometry Optimization: A primary step in any computational analysis is to determine the molecule's most stable three-dimensional structure. For 6-Fluoro-2,3-dimethylquinoxaline, a DFT-based geometry optimization would calculate the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. This process yields a precise digital model of the molecule's equilibrium geometry.

Vibrational Frequencies: Following optimization, a vibrational frequency analysis is typically performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to validate the computational model.

Electronic Descriptors: From the DFT output, various electronic descriptors can be calculated to quantify reactivity. These include ionization potential, electron affinity, chemical hardness, and electronegativity, which are derived from the energies of the frontier molecular orbitals.

Interactive Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data)

This table illustrates the type of data obtained from a DFT/B3LYP geometry optimization. The values are representative and not from a published study on this specific molecule.

While DFT is widely used, other methods offer a valuable framework for comparison.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of empirical parameters. researchgate.net HF theory is often used as a baseline, though it systematically neglects electron correlation, which can be important for accurate energy predictions. Ab initio calculations have been used to study the protonation and spectra of the parent quinoxaline ring system. thieme-connect.de

Semi-Empirical Methods: Methods like PM3 and AM1 are much faster than DFT or ab initio calculations because they use parameters derived from experimental data to simplify complex calculations. nih.gov They are particularly useful for preliminary conformational searches on large molecules before applying more rigorous and computationally expensive methods. For a molecule like this compound, semi-empirical methods could quickly screen potential conformations or provide a first approximation of its electronic properties for comparison against higher-level theories.

Molecular Orbital Theory and Electron Density Distribution

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to orbitals that can extend over the entire molecule. Analysis of these orbitals is key to understanding electronic transitions and reactivity.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity.

HOMO: The outermost orbital containing electrons, which acts as an electron donor. A higher HOMO energy corresponds to a better electron-donating capability. emerginginvestigators.org

LUMO: The innermost orbital without electrons, which acts as an electron acceptor. A lower LUMO energy indicates a better electron-accepting ability. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. emerginginvestigators.org Conversely, a small gap suggests the molecule is more reactive. For quinoxaline derivatives, the HOMO is typically distributed over the benzene (B151609) ring, while the LUMO is often localized on the pyrazine (B50134) ring, facilitating charge transfer.

Interactive Table 2: Representative Frontier Orbital Properties for this compound (Illustrative Data)

This table shows representative data that would be obtained from a DFT calculation, illustrating key electronic properties. These are not published values.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential).

For this compound, an MEP map would be invaluable for predicting its intermolecular interactions and reactive sites.

Negative Regions (Red/Yellow): These areas are prone to electrophilic attack. They would be expected to be concentrated around the electronegative nitrogen atoms of the pyrazine ring and the fluorine atom on the benzene ring.

Positive Regions (Blue): These areas are susceptible to nucleophilic attack and are typically found around the hydrogen atoms of the methyl groups and the aromatic ring.

This analysis helps to explain the molecule's orientation when interacting with other molecules, solvents, or biological receptors.

Thermochemical Property Prediction and Evaluation

Computational methods are highly effective at predicting the thermochemical properties of molecules, such as their enthalpy of formation (ΔfH°). This is particularly useful when experimental measurements are difficult or unavailable.

Studies on related halo-substituted quinoxaline 1,4-dioxides have successfully used DFT (B3LYP/6-311+G(2d,p)) to calculate gas-phase enthalpies of formation and N-O bond dissociation enthalpies. oup.comunt.eduresearchgate.netresearchgate.net These calculations are often calibrated against experimentally determined values for a known compound to ensure accuracy. A similar approach could be applied to this compound. By using theoretical isodesmic or homodesmotic reactions, where bond types are conserved on both sides of the reaction, systematic errors in the calculation can be minimized, leading to a reliable prediction of its enthalpy of formation and other thermodynamic data like heat capacity and entropy.

Interactive Table 3: List of Compounds Mentioned

Standard Molar Enthalpies of Formation and Reaction Energies

The standard molar enthalpy of formation (ΔfH°m) is a fundamental thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For this compound, direct experimental measurement of this value is challenging. However, computational chemistry, particularly Density Functional Theory (DFT), provides reliable estimates.

A pivotal study in this area focused on the experimental thermochemistry of 6-chloro-2,3-dimethylquinoxaline (B96664) 1,4-dioxide, using its heat of combustion to calibrate DFT calculations (specifically at the B3LYP/6-311+G(2d,2p) level of theory). oup.comunt.edu This calibrated method was then employed to estimate the gas-phase enthalpies of formation for the corresponding deoxygenated haloquinoxaline derivatives, including the 6-fluoro variant. oup.comunt.edu The computational approach allows for the systematic evaluation of how different halogen substituents impact the molecule's energetics.

These theoretical calculations predict the gas-phase standard molar enthalpy of formation for this compound. The study of hydrogenation and dehydrogenation reactions of quinoxaline derivatives, relevant for applications like Liquid Organic Hydrogen Carriers (LOHC), shows that methylation of the quinoxaline ring leads to a decrease in the liquid phase reaction enthalpy of hydrogenation, from -299.7 kJ·mol⁻¹ for quinoxaline to -279.3 kJ·mol⁻¹ for 2,3-dimethylquinoxaline (B146804). mdpi.comresearchgate.net This provides context for the energetic landscape of the core structure.

Bond Dissociation Enthalpies (BDE) and Energetic Stability

Bond dissociation enthalpy is a key indicator of the energetic stability of a chemical bond. In the context of quinoxaline derivatives, the BDE of the N-O bonds in their 1,4-dioxide analogues is of significant interest due to their biological activities as bioreductive drugs.

Computational studies have been extended to calculate the first, second, and mean N-O bond dissociation enthalpies for a series of halo-substituted 2,3-dimethylquinoxaline 1,4-dioxides. oup.comoup.com An important finding from these DFT calculations is that when the halogen atom is at the 6-position of the quinoxaline ring, the nature of the halogen (fluorine, chlorine, bromine, or iodine) has a negligible effect on the computed N-O bond dissociation enthalpies. oup.comunt.eduoup.com This suggests that the electronic influence of the halogen at this position does not significantly propagate to the N-O bonds. In contrast, substitution at the 5-position showed a more pronounced effect, particularly for the fluorine derivative. oup.comoup.com

The table below presents the computationally derived gas-phase enthalpies of formation and N-O bond dissociation enthalpies for 6-substituted-2,3-dimethylquinoxaline 1,4-dioxides.

| Compound | Calculated Gas-Phase ΔfH°m (kJ·mol⁻¹) | Calculated Mean (N-O) BDE (kJ·mol⁻¹) |

|---|---|---|

| This compound 1,4-dioxide | -55.8 | 252.8 |

| 6-Chloro-2,3-dimethylquinoxaline 1,4-dioxide | -1.3 | 253.1 |

| 6-Bromo-2,3-dimethylquinoxaline 1,4-dioxide | 27.9 | 253.2 |

Data sourced from DFT (B3LYP/6-311+G(2d,2p)) calculations. oup.com

Molecular Dynamics Simulations and Conformational Landscape Analysis

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the literature, the methodologies are well-established for analyzing related compounds. nih.govnih.gov MD simulations would provide a dynamic picture of the molecule's behavior over time, revealing flexibility, solvent interactions, and vibrational motions.

Conformational analysis, typically performed using quantum chemical methods like DFT, is crucial for understanding the molecule's three-dimensional structure and stability. libretexts.org For this compound, the primary conformational flexibility would arise from the rotation of the two methyl groups attached to the quinoxaline core. A conformational landscape analysis would involve calculating the potential energy surface as a function of the dihedral angles of these methyl groups to identify the lowest energy (most stable) conformations. libretexts.org Studies on other substituted quinoxalines have used these computational techniques to investigate how different substituents influence crystal packing and intermolecular interactions, such as hydrogen bonds and π-stacking, which are dictated by the molecule's conformation. rsc.org Such analyses are fundamental to understanding how the molecule interacts with its environment, for instance, in a crystal lattice or a biological receptor. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling: Predictive Paradigms

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful predictive paradigm in computational chemistry. These models establish a mathematical correlation between the structural features of molecules (encoded as numerical descriptors) and their physicochemical properties. unlp.edu.ar

For properties like the standard enthalpy of formation, QSPR models have been successfully developed for various classes of compounds, including N-heterocycles. tandfonline.combibliotekanauki.pl These models typically use a range of descriptors, such as:

Topological descriptors: Quantifying molecular branching and shape.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Accounting for the distribution of electrons, such as partial charges and electrostatic potentials. bibliotekanauki.pl

While no QSPR model has been specifically published with this compound in its training or validation set, established models for nitrogen-containing heterocycles could be used to predict its enthalpy of formation. mdpi.comresearchgate.net The development of such a model would involve compiling a dataset of related molecules with known properties, calculating a wide array of molecular descriptors, and then using statistical methods like multiple linear regression or machine learning to build and validate a predictive equation. researchgate.net The accuracy of the prediction for this compound would depend on the diversity and relevance of the compounds included in the model's development.

Reactivity and Reaction Mechanisms of 6 Fluoro 2,3 Dimethylquinoxaline

Investigation of Electrophilic Aromatic Substitution Reactions on the Quinoxaline (B1680401) Core

Quinoxaline itself is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the pyrazine (B50134) ring. thieme-connect.de However, the presence of electron-donating groups can facilitate such reactions.

Regioselectivity and Directing Effects of Substituents

In 6-fluoro-2,3-dimethylquinoxaline, the benzene (B151609) ring is substituted with a fluorine atom at the 6-position and the pyrazine ring bears two methyl groups at the 2- and 3-positions. The directing effects of these substituents play a crucial role in determining the regioselectivity of electrophilic aromatic substitution.

The fluorine atom, although electronegative and generally deactivating, is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. libretexts.org This would direct incoming electrophiles to the 5 and 7-positions. The methyl groups are electron-donating and activating, but their influence is primarily on the pyrazine ring. Computational calculations have shown that in the quinoxaline system, electrophilic substitution is most likely to occur at the 5 and 8-positions, which have the highest electron density. thieme-connect.de

Considering these competing effects, the precise regioselectivity of electrophilic substitution on this compound would depend on the specific reaction conditions and the nature of the electrophile. While the fluorine directs to positions 5 and 7, the inherent reactivity of the quinoxaline core favors positions 5 and 8. Therefore, substitution at position 5 would be electronically favored by both the fluorine and the quinoxaline nucleus.

Nucleophilic Aromatic Substitution at the Fluorine-Bearing Position

Aromatic rings attached to electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgbyjus.com The pyrazine ring in quinoxaline acts as an electron-withdrawing group, activating the benzene part of the molecule towards nucleophilic attack. The fluorine atom at the 6-position is a good leaving group, making this position particularly reactive towards nucleophiles.

Studies on similar 6-fluoroquinoxalines have demonstrated that the fluorine atom can be readily displaced by various nucleophiles, including amines and nitrogen-containing heterocycles. researchgate.net This reaction typically proceeds via the SNAr mechanism, where the nucleophile attacks the carbon atom bearing the fluorine, forming a Meisenheimer complex intermediate, which then expels the fluoride (B91410) ion to yield the substituted product. The presence of the electron-withdrawing quinoxaline ring system is crucial for stabilizing the negatively charged intermediate. wikipedia.org For instance, the reaction of 6-fluoroquinoxaline (B159336) with amines under microwave irradiation has been shown to be an efficient method for the synthesis of 6-aminoquinoxalines. researchgate.net

Oxidative Transformations and Pathways to N-Oxides

The nitrogen atoms in the pyrazine ring of quinoxaline can be oxidized to form N-oxides. pharmacophorejournal.com The oxidation of quinoxaline derivatives can lead to different products depending on the oxidant used and the substitution pattern on the ring. researchgate.net For 2,3-dimethylquinoxaline (B146804), oxidation can result in the formation of mono-N-oxides or di-N-oxides.

The synthesis of quinoxaline 1,4-di-N-oxides is often achieved through the Beirut reaction. nih.govmdpi.orgresearchgate.net In the context of substituted quinoxalines, the formation of N-oxides can be influenced by the electronic nature of the substituents. The electron-donating methyl groups at the 2- and 3-positions would increase the electron density on the nitrogen atoms, potentially facilitating oxidation. A theoretical study on the reaction mechanism for the formation of a quinoxaline derivative from cholest-4-en-3-one involved a final oxidation step. benthamscience.com

Reductive Chemistry: Hydrogenation and Selective Reduction of the Pyrazine Ring

The pyrazine ring of quinoxaline derivatives can be selectively reduced to afford tetrahydroquinoxalines. liv.ac.uk This transformation is of significant interest as 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives exhibit a wide range of biological activities. liv.ac.uk

Various reducing agents and catalytic systems have been employed for the hydrogenation of quinoxalines. researchgate.net Homogeneous rhodium catalysts have been used for the hydrogenation and hydrosilylation of quinoxalines to give tetrahydroquinoxalines. dicp.ac.cn Asymmetric hydrogenation of quinoxalines represents an efficient approach for synthesizing chiral tetrahydroquinoxalines. nih.gov For instance, Ir-catalyzed asymmetric hydrogenation of 2,3-disubstituted quinoxalines has been shown to produce enantiopure cis-tetrahydroquinoxalines with high yields and diastereoselectivities. nih.gov

The thermodynamics of quinoxaline hydrogenation have also been studied. The methylation of the quinoxaline ring, as in 2,3-dimethylquinoxaline, leads to a gradual decrease in the liquid phase reaction enthalpy of hydrogenation compared to unsubstituted quinoxaline. researchgate.net

| Compound | Liquid Phase Reaction Enthalpy (kJ·mol⁻¹) |

|---|---|

| Quinoxaline | -299.7 |

| 2,3-Dimethylquinoxaline | -279.3 |

Pericyclic and Cycloaddition Reactions Involving the Quinoxaline Ring

Quinoxaline derivatives can participate in pericyclic and cycloaddition reactions. niscpr.res.in The pyrazine ring, particularly when activated with electron-withdrawing groups, can undergo Diels-Alder reactions with dienophiles. pharmacophorejournal.com Quinoxaline quinones, for example, have been investigated as dienophiles in [4+2]-cycloaddition reactions. niscpr.res.insemanticscholar.org Computational studies have been used to model the regioselectivity of these reactions. niscpr.res.in

Furthermore, photocycloaddition reactions of quinoxaline derivatives have been reported. For instance, (E)-2-(3,4-dimethoxystyryl)quinoxaline undergoes a regioselective [2+2] photocycloaddition reaction in solution. rsc.org

Exploration of Reaction Kinetics, Thermodynamics, and Transition State Structures

The study of reaction kinetics, thermodynamics, and transition state structures provides a deeper understanding of the reactivity of quinoxaline derivatives. For example, kinetic analysis of the synthesis of quinoxaline derivatives has revealed first-order reaction kinetics with the determination of activation energy. researchgate.net Thermodynamic parameters such as activation entropy (ΔS), enthalpy (ΔH), and Gibbs free energy (ΔG) have been calculated using the Eyring-Polanyi equation to further characterize these reactions. researchgate.netnajah.edu

Theoretical studies employing methods like Density Functional Theory (DFT) have been instrumental in elucidating reaction mechanisms, including the characterization of intermediates and transition states. benthamscience.com Such computational approaches have been used to investigate the complexation of quinoxalines with Lewis acids and to model the regioselectivity in cycloaddition reactions. niscpr.res.inrsc.org

Advanced Research Applications and Methodological Contributions of 6 Fluoro 2,3 Dimethylquinoxaline Derivatives Excluding Clinical/safety/dosage/basic Properties

Supramolecular Chemistry and Molecular Recognition

The precise arrangement of molecules into ordered, non-covalent assemblies is a central theme of supramolecular chemistry. The electronic and structural features of 6-Fluoro-2,3-dimethylquinoxaline derivatives make them compelling candidates for creating complex, functional superstructures.

Role in Crystal Engineering and Self-Assembly Processes

Crystal engineering relies on the rational design of molecules to control their packing in the solid state, thereby dictating the material's properties. The 2,3-dimethylquinoxaline (B146804) unit has been noted in the formation of co-crystals, for instance, with dimethylglyoxime, where molecules are linked by O—H⋯N hydrogen bonds to form polymeric chains. researchgate.net The introduction of a fluorine atom, as in this compound, adds another layer of control over self-assembly.

Fluorination is a key strategy in crystal engineering. The fluorine atom in fluorinated quinoxaline-based polymers is known to induce crystalline domains in the solid state, which may arise from favorable C–F···H interactions. acs.org This directing influence can be harnessed to guide the formation of specific supramolecular architectures. While the specific crystal structure of this compound is not widely detailed, the principles derived from related fluorinated aromatic compounds suggest its significant potential in designing predictable, multidimensional networks. The interplay between the N-atoms of the pyrazine (B50134) ring acting as hydrogen bond acceptors and the potential for the fluorine atom to participate in weaker interactions provides a versatile toolkit for constructing robust, self-assembled systems.

Design of Host-Guest Systems and Chemosensors for Specific Ions or Molecules

The electron-deficient nature of the quinoxaline (B1680401) ring system is fundamental to its use in anion sensing. researchgate.net Derivatives can be designed as host molecules that selectively bind specific guest ions or molecules, often signaling the binding event through a change in color or fluorescence. The incorporation of a fluorine atom significantly enhances this capability.

In studies of quinoxaline-based anion receptors, fluorinated derivatives demonstrate markedly different sensing properties compared to their non-fluorinated analogues. For example, a fluorinated dipyrrolylquinoxaline receptor shows a distinct color change and fluorescence quenching in the presence of fluoride (B91410) (F⁻) and dihydrogen phosphate (B84403) (H₂PO₄⁻) anions. researchgate.net The strong electron-withdrawing effect of the fluorine atom increases the acidity of N-H protons in associated recognition motifs (like pyrrole (B145914) rings), leading to stronger hydrogen bonding with anionic guests and thus higher association constants. This principle makes this compound a promising platform for developing highly selective and sensitive chemosensors. By attaching appropriate recognition units, this core could be adapted to create host-guest systems tailored for specific analytical challenges.

Materials Science and Advanced Functional Materials

The tunable electronic properties of quinoxaline derivatives have positioned them as critical components in a range of advanced materials, particularly for applications in electronics and bio-imaging.

Integration into Optoelectronic Materials (e.g., OLEDs, Dye-Sensitized Solar Cells)

Quinoxaline derivatives are widely employed as electron-acceptor units in donor-acceptor (D-A) type materials for optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). beilstein-journals.org Fluorination of the quinoxaline core is a proven strategy for enhancing device performance.

In quinoxaline-based semiconducting polymers for organic solar cells, fluorination leads to superior thermal and oxidative stability. acs.org It also enhances charge carrier mobility and can induce crystallinity, both of which are beneficial for device efficiency. acs.org Theoretical calculations confirm that the inductive effect of fluorine atoms lowers the energy levels of the polymer's molecular orbitals. acs.org Similarly, fluorinated 2-styryl-quinoxaline derivatives have been synthesized and studied for their photophysical properties, with potential applications as emitters in OLEDs. researchgate.net The introduction of fluorine can lead to large Stokes shifts, a desirable property for fluorescent materials in light-emitting devices. researchgate.net Therefore, integrating the this compound unit into polymers or small molecules is a strategic approach to developing more stable and efficient optoelectronic materials.

| Research Finding | Compound Type | Application Area | Reference |

| Fluorination induces crystallinity and improves thermal stability. | Quinoxaline-based polymer (PBDT-QxF) | Organic Solar Cells | acs.org |

| Fluorinated derivatives can exhibit large Stokes shifts. | (E)-2-Styryl-substituted 6,7-difluoroquinoxalines | OLEDs | researchgate.net |

| Quinoxaline derivatives act as electron-transporting materials. | General Quinoxalines | OLEDs, DSSCs, OFETs | beilstein-journals.org |

Development of Fluorescent Probes and Imaging Agents

Fluorescent probes are indispensable tools in biological and chemical research, allowing for the visualization of specific analytes or cellular components. Quinoxaline derivatives are known to exhibit fluorescence, and their emission properties can be modulated by chemical substitution. researchgate.net

The development of quinoxaline-based fluorescent probes often relies on modulating the internal charge transfer (ICT) characteristics of the molecule. The electron-withdrawing fluorine atom in this compound can enhance these ICT processes, making the molecule's fluorescence more sensitive to its local environment or to binding events. For instance, quinoxaline-based systems have been designed as fluorogenic anion sensors. researchgate.net Furthermore, quinoxaline derivatives with bis(fluoromethyl) groups have been synthesized, demonstrating the chemical accessibility of related fluorinated structures for biological screening. jst.go.jp While not developed as imaging agents, this work underscores the feasibility of creating functionalized probes from this compound family. The combination of the quinoxaline core's inherent fluorescence and the electronic influence of the fluoro-substituent makes this compound a promising scaffold for designing novel fluorescent probes for bioimaging.

Inorganic and Organometallic Chemistry Applications

The nitrogen atoms in the pyrazine ring of quinoxaline make it an excellent ligand for coordinating with metal ions, opening up applications in catalysis, materials science, and coordination chemistry. A wide variety of metal complexes involving quinoxaline derivatives have been reported, incorporating metals such as copper, cobalt, nickel, ruthenium, and iron. isca.meaau.edu.et

Ligands based on 6,7-dimethyl-quinoxaline-2,3-dione and 2,3-dimethylquinoxaline have been used to synthesize transition metal complexes. aau.edu.etresearchgate.net For example, copper(II) complexes with 2,3-dimethylquinoxaline have been shown to form square-planar structures with the organic ligand acting as a bridge. aau.edu.et The introduction of a 6-fluoro substituent would significantly alter the electronic properties of the ligand. The electron-withdrawing nature of fluorine would decrease the electron density on the quinoxaline ring system, thereby affecting the ligand's donor strength and the redox properties of the resulting metal complex. This modification could be used to fine-tune the catalytic activity or the magnetic and electronic properties of organometallic frameworks. For instance, in redox-active complexes, the fluoro-substituent could stabilize lower oxidation states of the metal center.

| Metal Ion | Quinoxaline Ligand | Resulting Complex Feature | Reference |

| Cu(II) | 2,3-dimethyl quinoxaline | Square-planar with organic ligand bridges | aau.edu.et |

| Mn(II), Co(II), Ni(II), etc. | Ligand from 6,7-Dimethyl-quinoxaline-2,3-dione | Octahedral or square planar geometries | researchgate.net |

| Fe(II), Ru, Cu(II), Cd(II) | Various Quinoxaline Derivatives | DNA binding, catalytic, and luminescent properties | isca.me |

Ligand Design for Transition Metal Complexes and Coordination Chemistry

The nitrogen atoms in the pyrazine ring of the quinoxaline core make it an excellent candidate for use as a ligand in coordination chemistry. Quinoxaline and its derivatives can act as N,N-donor heterocyclic bases, forming complexes with various transition metals such as cobalt(II), nickel(II), copper(II), and zinc(II). isca.mersc.org The coordination behavior is influenced by the substituents on the quinoxaline ring. For instance, studies on 2,3-dimethylquinoxaline (Dmq) have shown that it forms square-planar complexes with nickel(II) iodide, with the formula Dmq2NiI2. rsc.org

The introduction of a fluorine atom, as in this compound, is expected to modify the electronic properties of the ligand. The high electronegativity of fluorine can alter the electron density on the quinoxaline ring system, which in turn can influence the stability, structure, and reactivity of the resulting metal complexes. rsc.org While specific studies detailing the use of this compound as a ligand for transition metal complexes are not extensively documented, research on related fluorinated ligands suggests that such complexes could exhibit unique photophysical and electrochemical properties. cardiff.ac.uk For example, iridium(III) and rhenium(I) complexes with 2-arylquinoxaline fluorophores have been synthesized and studied for their potential in applications like light-emitting electrochemical cells (LEECs) and bioimaging. cardiff.ac.uk The design of such complexes often involves tuning the electronic properties of the ligands to achieve desired emission wavelengths and quantum yields.

Research on radical-bridged transition metal complexes has also utilized quinoxaline derivatives. For example, 2,3-di(2-pyridyl)-quinoxaline (dpq) has been used to create bimetallic complexes that, upon reduction, feature a radical anion ligand, leading to very strong antiferromagnetic coupling between the metal centers. rsc.org

Table 1: Examples of Quinoxaline Derivatives in Coordination Chemistry

| Quinoxaline Derivative | Metal Ion(s) | Coordination Mode/Complex Type | Reference(s) |

| 2,3-dimethylquinoxaline (Dmq) | Nickel(II) | Square-planar monomeric | rsc.org |

| 2,3-di(pyridine-2-yl)quinoxaline | Ruthenium | Chelating ligand | isca.me |

| 2,3-di(2-pyridyl)-quinoxaline (dpq) | Iron(II), Cobalt(II), Zinc(II) | Radical-bridged bimetallic | rsc.org |

| 2-Arylquinoxalines | Iridium(III), Rhenium(I) | Cyclometalated ligands in phosphors | cardiff.ac.uk |

Application in Catalysis and Chemical Transformations

Quinoxaline derivatives are not only products of chemical reactions but can also be precursors in various chemical transformations. The synthesis of the quinoxaline core itself often involves condensation reactions catalyzed by a range of agents, including iodine, indium(III) chloride, and various solid-supported catalysts like silica (B1680970) gel. sci-hub.se

Derivatives of this compound are valuable intermediates in the synthesis of more complex molecules. For instance, the amination of 6-halogeno-2,3-dimethylquinoxalines (including chloro and bromo derivatives) with potassium amide in liquid ammonia (B1221849) has been shown to yield a mixture of 5-amino and 6-amino-2,3-dimethylquinoxaline. researchgate.net This transformation proceeds through a 5,6-didehydro-2,3-dimethylquinoxaline intermediate, demonstrating a key reaction pathway for functionalizing the benzene (B151609) portion of the quinoxaline ring. researchgate.net

Furthermore, related structures like 6-chloro-7-fluoroquinoxaline (B1435756) derivatives have been synthesized and utilized as key building blocks. These compounds are created through a multi-step process starting from 3-chloro-4-fluoroaniline, followed by acetylation, nitration, reduction, and finally cyclization with diketones to form the quinoxaline ring. mdpi.comnih.gov These derivatives, in turn, serve as precursors for compounds evaluated for specific biological activities, highlighting the role of halogenated quinoxalines in synthetic methodology. mdpi.comnih.gov

Table 2: Chemical Transformations Involving Halogenated 2,3-Dimethylquinoxaline Derivatives

| Starting Material | Reagents/Conditions | Product(s) | Transformation Type | Reference(s) |

| 6-Halogeno-2,3-dimethylquinoxalines | KNH2 / liquid NH3 | 5-Amino- and 6-Amino-2,3-dimethylquinoxaline | Amination via aryne intermediate | researchgate.net |

| 1,2-Diamino-4-chloro-4-fluorobenzene | Diketones | 6-Chloro-7-fluoro quinoxalines | Cyclization/Quinoxaline synthesis | mdpi.comnih.gov |

Mechanistic Studies in Chemical Biology

Exploration of Molecular Interactions with Biological Macromolecules (e.g., DNA, Enzymes)

The planar aromatic structure of the quinoxaline ring system makes it a prime candidate for intercalation or groove binding with DNA. mdpi.comnih.gov This interaction is a key mechanistic hypothesis for the biological activities of many quinoxaline derivatives. Studies on 2,3-bifunctionalized quinoxalines have explored their DNA binding properties, revealing that subtle changes to the molecular structure, such as the addition of a nitro group, can significantly enhance DNA interaction. researchgate.net

While direct studies on this compound are limited, research on related compounds provides insight into potential molecular interactions. For example, Cu(II) complexes of 3-amino-6-chloro-7-fluoroquinoxaline-2-carbonitrile-N1,N4-dioxide have been synthesized and studied, suggesting that such halogenated structures can interact with biological systems. isca.me The planar nature of the quinoxaline core is believed to facilitate its binding to DNA. mdpi.comnih.gov

In the context of enzyme interactions, quinoxaline derivatives have been designed as specific inhibitors. A notable example is a series of triketone-quinoxaline hybrids developed as inhibitors of p-hydroxyphenylpyruvate dioxygenase (HPPD), an important target in herbicide research. hep.com.cn Molecular docking studies of these inhibitors revealed key interactions within the enzyme's active site. Specifically, the quinoxaline scaffold of the inhibitor was found to form parallel π-stacking interactions with phenylalanine residues (Phe424 and Phe381), which is crucial for its inhibitory activity. hep.com.cn This demonstrates how the quinoxaline moiety can anchor a molecule within a protein's binding pocket through non-covalent interactions.

Structure-Activity Relationship (SAR) Studies for Understanding Mechanistic Principles

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological or chemical activity, thereby revealing underlying mechanistic principles. For quinoxaline derivatives, SAR studies have provided valuable insights.

In the development of anti-HIV agents from 6-chloro-7-fluoro quinoxaline derivatives, it was found that having bulky substituents at the C-2 and C-3 positions resulted in the most potent activity. mdpi.comnih.gov This suggests that steric bulk in this region of the molecule is critical for its interaction with the biological target.

Another study on 2,3-bis(halomethyl)quinoxaline derivatives investigated their antimicrobial properties. The findings indicated that the electrophilicity of the halomethyl groups plays a significant role in their activity, suggesting a mechanism that may involve covalent modification of biological nucleophiles. jst.go.jp

In the case of HPPD inhibitors based on a triketone-quinoxaline scaffold, SAR analysis showed that the nature of the substituent at the 8-position of the quinoxaline ring significantly impacts inhibitory potency. hep.com.cn An extended phenyl group at this position can engage in additional π-π stacking with another phenylalanine residue (Phe392) in the enzyme active site, enhancing binding affinity. hep.com.cn These studies collectively underscore how modifications to the quinoxaline core and its substituents can be systematically used to probe and optimize molecular interactions.

Table 3: Summary of Structure-Activity Relationship (SAR) Findings for Quinoxaline Derivatives

| Quinoxaline Series | Key Structural Feature | Impact on Activity | Mechanistic Implication | Reference(s) |

| 6-Chloro-7-fluoro quinoxalines | Bulky groups at C-2 and C-3 | Increased anti-HIV potency | Steric fit in the target binding site | mdpi.comnih.gov |

| 2,3-Bis(halomethyl)quinoxalines | Electrophilicity of halomethyls | Correlates with antimicrobial activity | Potential for covalent interaction with target | jst.go.jp |

| Triketone-quinoxaline HPPD inhibitors | Phenyl group at C-8 | Enhanced enzyme inhibition | Additional π-π stacking interactions | hep.com.cn |

| 2,3-Bifunctionalized quinoxalines | Nitro group on the ring | Improved DNA binding and biological effects | Altered charge distribution enhances interaction | researchgate.net |

Development of Chemical Probes for Cellular Pathway Investigations

Quinoxaline derivatives are recognized for their fluorescent properties, making them attractive scaffolds for the development of chemical probes for sensing and imaging. nih.govresearchgate.net The electron-deficient nature of the quinoxaline ring can be exploited to create "push-pull" molecules that exhibit interesting photophysical behaviors like solvatochromism and acidofluorochromism. researchgate.net These properties are highly desirable for probes designed to report on specific microenvironments within cells.

Functionalized quinoxalines have been successfully developed as chromogenic and fluorogenic chemosensors for detecting various anions, such as fluoride, cyanide, and phosphate. nih.gov For example, a dipyrrolylquinoxaline with a nitro group (an electron-withdrawing group) showed a significantly higher association constant and selectivity for fluoride ions compared to the non-nitrated analogue. nih.gov This highlights how tuning the electronic properties of the quinoxaline core can lead to highly sensitive and selective probes.

While this compound itself has not been explicitly reported as a chemical probe, the principles from related structures are applicable. The introduction of a fluorine atom can modulate the photophysical properties of the quinoxaline chromophore. Research on naphthalene-based fluorescent probes, including a 6-fluoronaphthalene dicarbaldehyde, has demonstrated their utility in detecting biologically important molecules like glutathione (B108866) in living cells and in clinical samples. thno.org This suggests the potential for developing this compound-based probes for investigating cellular pathways where changes in specific analytes or the cellular environment are important.

Future Directions and Emerging Research Avenues in Fluorinated Quinoxaline Research

Innovations in Green and Sustainable Synthesis of Complex Quinoxaline (B1680401) Structures

The chemical industry's shift towards environmentally benign processes has catalyzed the development of green and sustainable methods for synthesizing quinoxaline derivatives. Future research will increasingly prioritize methodologies that minimize waste, reduce energy consumption, and utilize non-toxic, renewable resources.

Key innovations include the use of alternative reaction media to replace hazardous organic solvents. researchgate.netresearchgate.net Water, in particular, is being explored as a solvent for quinoxaline synthesis, often with the aid of surfactants like Tween 40, which can form micelles that act as microreactors, accelerating the reaction. rsc.org Another promising green solvent is hexafluoroisopropanol (HFIP), which has been shown to be an effective medium for the high-yield synthesis of quinoxaline derivatives at room temperature and can be readily recovered and reused. koreascience.krresearchgate.net

The development of reusable catalysts is a cornerstone of sustainable synthesis. nih.gov Heterogeneous catalysts, including various clays (B1170129) and metal-oxide-based materials, are gaining traction because they can be easily separated from the reaction mixture and recycled multiple times without a significant loss of activity. mdpi.comdergipark.org.tr For instance, phosphate-based fertilizers like mono-ammonium phosphate (B84403) (MAP) and di-ammonium phosphate (DAP) have been successfully used as cost-effective, heterogeneous catalysts for quinoxaline synthesis in ethanol. dergipark.org.trresearchgate.net Solvent-free reaction conditions, such as grinding or mechanochemistry, represent another significant area of innovation. researchgate.netresearchgate.net These methods can lead to high yields in short reaction times while eliminating the need for bulk solvents. researchgate.netbeilstein-journals.org

Photocatalysis using visible light and organic dyes like Rose Bengal is also emerging as an eco-friendly approach, allowing for the condensation of o-phenylenediamines with α-hydroxy ketones at room temperature. arkat-usa.org These sustainable strategies are not only environmentally responsible but also often lead to improved yields and simplified purification processes, making the synthesis of complex fluorinated quinoxalines more efficient and economical. researchgate.netresearchgate.nettandfonline.com

Table 1: Comparison of Green and Sustainable Methods for Quinoxaline Synthesis

| Method/Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|

| Phosphate-based fertilizers (MAP, DAP) | Ethanol | High to excellent yields (89-99%), short reaction times (2-4 min), reusable catalyst. | dergipark.org.tr |

| Hexafluoroisopropanol (HFIP) | HFIP (recyclable) | High yields at room temperature, solvent can be recovered and reused. | koreascience.krresearchgate.net |

| Bentonite Clay K-10 | Ethanol | Green chemistry protocol, short reaction time (20 min), reusable catalyst. | mdpi.com |

| Rose Bengal (Photocatalyst) | Methanol | Visible light-driven, room temperature, good to excellent yields. | arkat-usa.org |

| Grinding (Solvent-free) | None | Eliminates bulk solvents, high yields (87–99%), reusable basic alumina (B75360) catalyst. | researchgate.net |

| Surfactant Micelles (Tween 40) | Water | Enables use of water as a solvent, rapid reaction at room temperature. | rsc.org |

Integration of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Dynamic Studies

Understanding reaction mechanisms and dynamics is crucial for optimizing synthetic protocols and discovering novel reactivity. The integration of advanced spectroscopic techniques for real-time, in situ monitoring is a rapidly growing area in chemical research. These methods provide invaluable insights that are often missed by traditional offline analysis of final products.

Raman spectroscopy has been pioneeringly applied for the in situ and real-time monitoring of the mechanochemical synthesis of quinoxaline derivatives. beilstein-journals.orgnih.gov By embedding a fiber-optic probe within a transparent milling jar, researchers can track the disappearance of reactant signals and the emergence of product signals, revealing a direct correlation between milling frequency and reaction kinetics. beilstein-journals.orgnih.gov This technique offers a window into the physicochemical processes of mechanical activation in solvent-free reactions. beilstein-journals.org

Electron Paramagnetic Resonance (EPR) spectroscopy, combined with spin trapping techniques, is another powerful tool for studying the dynamic processes of fluorinated quinoxalines. researchgate.netmdpi.com It allows for the in situ monitoring of the generation of reactive oxygen species (ROS) and other radical intermediates when quinoxaline derivatives are subjected to UVA irradiation. researchgate.netmdpi.com This is particularly relevant for understanding the photobiological activity and photochemical degradation pathways of these compounds. mdpi.com

Furthermore, techniques like Sum Frequency Generation (SFG) spectroscopy are being employed to probe the molecular structure and orientation of fluorinated molecules at interfaces, which is critical for applications in materials science. rsc.org The use of ¹⁹F NMR is also a highly sensitive method for probing the structure, dynamics, and interactions of fluorinated compounds with biological macromolecules. nih.gov The continued development and application of these in situ techniques will enable a more profound understanding of the formation and function of fluorinated quinoxalines.

Table 2: Advanced Spectroscopic Techniques for Quinoxaline Studies

| Technique | System Studied | Information Obtained | Reference |

|---|---|---|---|

| In Situ Raman Spectroscopy | Mechanochemical synthesis of 2,3-diphenylquinoxaline | Real-time reaction kinetics, effect of milling frequency on reactivity. | beilstein-journals.orgnih.gov |

| EPR Spin Trapping | UVA irradiation of 10-Ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivatives | In situ detection of reactive oxygen species and carbon-centered radical intermediates. | researchgate.netmdpi.com |

| UV/vis and Fluorescence Spectroscopy | Fused-ring quinoxaline derivatives | Electronic absorption and emission properties, influence of substituents. | researchgate.netmdpi.com |

| ¹⁹F NMR Spectroscopy | Fluorine-tagged biomolecules and ligands | Protein-ligand binding, structure, dynamics, and enzymatic activity. | nih.gov |

| Sum Frequency Generation (SFG) Spectroscopy | Fluorinated organic molecules at interfaces | Molecular orientation, conformation, and structure at surfaces. | rsc.org |

Leveraging Artificial Intelligence and Machine Learning for Accelerated Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by dramatically accelerating the discovery and optimization of new molecules. asmarya.edu.ly These computational tools can analyze vast datasets to identify patterns and build predictive models for a wide range of chemical and biological properties, bypassing the need for time-consuming and costly synthesis and testing of every candidate compound. asmarya.edu.lyornl.gov

In the context of quinoxaline derivatives, ML models, such as those used in Quantitative Structure-Activity Relationship (QSAR) studies, are being developed to predict biological activity based on molecular structure. scite.ai For instance, AI has been used to perform in silico biological evaluations, predicting the molecular targets and antimicrobial activity of newly designed quinoxaline derivatives. researchgate.net This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

ML is also being applied to the design of materials with specific electronic properties. arxiv.org By training algorithms on data from quantum chemical calculations, ML models can rapidly predict properties like frontier molecular orbital energy levels, which are crucial for designing organic semiconductors for applications like solar cells and memory devices. arxiv.orgrsc.orgacs.org This approach paves the way for the high-throughput virtual screening of vast chemical spaces to identify novel fluorinated quinoxaline structures with optimal performance characteristics for electronic applications. arxiv.org The integration of AI into the research pipeline, from retrosynthetic pathway prediction to property optimization, promises to significantly shorten the development cycle for new functional molecules. asmarya.edu.ly

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology

Fluorinated quinoxalines are quintessential examples of compounds whose utility spans multiple scientific fields. Future research will be increasingly interdisciplinary, leveraging expertise from organic synthesis, materials science, and chemical biology to unlock new applications.

In materials science , the electron-deficient nature of the quinoxaline ring, enhanced by fluorination, makes these compounds excellent building blocks for n-channel organic semiconductors. rsc.org Fluorinated quinoxaline-based polymers have been synthesized and incorporated into nonvolatile memory devices, where the fluorine atoms were shown to significantly improve the current switching ratio, a key performance metric. acs.org In the field of organic solar cells, introducing fluorine atoms to quinoxaline-based donor and acceptor materials can effectively fine-tune optoelectronic properties, leading to devices with higher power conversion efficiencies and high open-circuit voltage. acs.orgnih.gov The ability to systematically modify the electronic structure through fluorination provides a powerful tool for creating next-generation organic electronic materials. rsc.orgnih.gov

In chemical biology , the quinoxaline scaffold is a "privileged structure" found in numerous bioactive molecules. researchgate.net Fluorination can enhance metabolic stability and binding affinity to biological targets. Research is focused on designing novel fluorinated quinoxaline derivatives as anticancer agents that can induce apoptosis in tumor cells. mdpi.com The development of fluorinated N-heterocycles is a key strategy in drug discovery, as fluorine can alter the conformation and physicochemical properties of a molecule to optimize its pharmacodynamic and pharmacokinetic profiles. mq.edu.auchim.itresearchgate.net The unique NMR properties of the ¹⁹F nucleus also make it an invaluable probe for studying protein-ligand interactions and enzymatic functions, providing atomic-level insights into biological processes. nih.gov

The synergy between these fields is evident: organic chemists develop new synthetic routes nih.govtandfonline.com, materials scientists fabricate and test devices acs.orgacs.org, and chemical biologists evaluate the interactions of these compounds in living systems. mdpi.comjohnshopkins.edu This collaborative approach is essential for translating fundamental chemical discoveries into tangible technologies and therapies.

Table 3: Interdisciplinary Applications of Fluorinated Quinoxalines

| Field | Application | Key Finding | Reference |

|---|---|---|---|

| Materials Science | Nonvolatile Memory Devices | Fluorinated quinoxaline polymers demonstrated significantly higher current switching ratios compared to non-fluorinated analogues. | acs.org |

| Materials Science | Organic Solar Cells | Fluorination of quinoxaline-based acceptors (L21) led to a power conversion efficiency of 11.45%, significantly higher than the non-fluorinated version (8.68%). | nih.gov |

| Materials Science | Organic Solar Cells | Fluorination of both p-type polymer and n-type small molecule based on quinoxaline resulted in high open-circuit voltage (~1.0 V) and improved efficiency. | acs.org |

| Chemical Biology | Anticancer Agents | Design and synthesis of quinoxaline-based compounds with promising activity against various tumor cell lines. | mdpi.com |

| Chemical Biology | Antimicrobial Agents | Quinoxaline derivatives showed significant antibacterial activity against multi-drug resistant bacteria. | johnshopkins.edu |

Development of Novel Theoretical Frameworks for Predicting Reactivity and Selectivity in Fluorinated Heterocycles

While experimental work remains vital, the development of robust theoretical and computational frameworks is essential for gaining a predictive understanding of chemical systems. This is particularly true for fluorinated heterocycles, where the effects of fluorine on reactivity and selectivity can be subtle and complex.

Quantum chemical calculations, such as Density Functional Theory (DFT), are increasingly used to investigate the electronic structure, molecular geometry, and reaction mechanisms of quinoxaline derivatives. researchgate.net These calculations can predict frontier molecular orbital energies, which correlate with the electronic properties observed in materials science applications. rsc.org Theoretical studies have been used to calculate the structures and electrostatic potentials of fluorinated molecular tweezers, predicting their ability to bind with electron-rich guest molecules. beilstein-journals.org

A significant frontier is the development of theoretical models that can accurately predict the reactivity and selectivity of reactions involving fluorinated heterocycles. researchgate.netmdpi.com Computational studies are being employed to elucidate the mechanistic basis for stereoselectivity in catalytic reactions, providing a rational foundation for designing more effective catalysts and reaction conditions. acs.org By modeling transition states and reaction pathways, chemists can understand why a particular isomer is formed preferentially, a critical aspect for the synthesis of complex molecules.

The synergy between quantum chemistry and machine learning represents a particularly exciting future direction. ornl.gov By using large datasets of quantum chemical calculations to train ML models, researchers can create tools that predict molecular properties with the accuracy of quantum mechanics but at a fraction of the computational cost. arxiv.org These novel theoretical frameworks will empower chemists to design experiments more intelligently, explore vast chemical spaces in silico, and ultimately accelerate the discovery of new fluorinated quinoxalines with tailored functions.

Q & A

Q. How can this compound be integrated into hybrid scaffolds for anticancer studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.